1-(2-Nitrophenyl)ethyl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

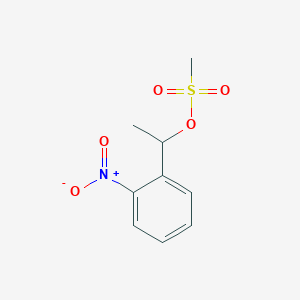

“1-(2-Nitrophenyl)ethyl methanesulfonate” is a chemical compound with the CAS Number: 1603461-60-4 . It has a molecular weight of 245.26 . It is in powder form .

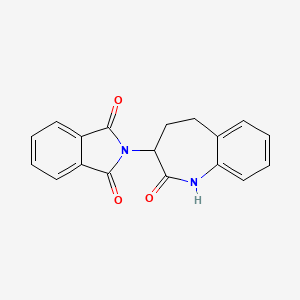

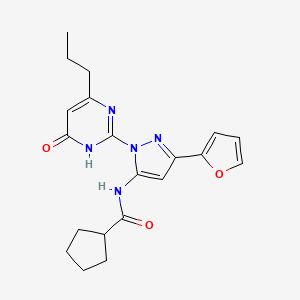

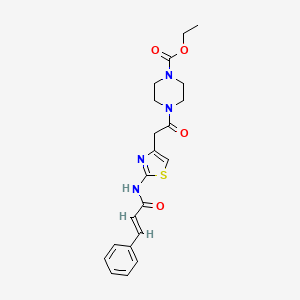

Molecular Structure Analysis

The IUPAC name of the compound is 1-(2-nitrophenyl)ethyl methanesulfonate . The InChI code is 1S/C9H11NO5S/c1-7(15-16(2,13)14)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 245.26 .Aplicaciones Científicas De Investigación

Catalysis in Elimination Reactions

Pregel and Buncel (1993) investigated the catalytic effects of potassium cryptate in the elimination reaction of sulfonate esters, including p-nitrophenyl methanesulfonate. They found that potassium ethoxide in the presence of cryptand was more reactive than potassium ethoxide alone. This study highlights the role of 1-(2-Nitrophenyl)ethyl methanesulfonate in understanding the mechanisms of elimination reactions and the stabilizing effects of potassium cryptate on the transition state in these reactions (Pregel & Buncel, 1993).

Study of Complex Formation and Molecular Interactions

Binkowska et al. (2001) conducted structural and spectroscopic studies on the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Their work provides insights into the molecular interactions and complex formation dynamics involving derivatives of 1-(2-Nitrophenyl)ethyl methanesulfonate (Binkowska et al., 2001).

Analysis of Hydrogen Bonding and Aromatic Interactions

Helttunen et al. (2013) explored the hydrogen bonding, dipole-dipole interactions, and aromatic interactions in o- and p-nitroaniline derivatives. Their research includes the study of 2-((2-nitrophenyl)amino)ethyl methanesulfonate and its role in the dimerization energy of these compounds. This research contributes to the understanding of the interplay between various molecular interactions in nitroaniline derivatives (Helttunen et al., 2013).

Exploration of Novel Synthesis Pathways

Kimbaris et al. (2004) investigated novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis and observed an unusual Truce–Smiles type rearrangement of 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone. Their research provides valuable insights into new synthesis pathways and transformations involving 1-(2-Nitrophenyl)ethyl methanesulfonate derivatives (Kimbaris et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-nitrophenyl)ethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-7(15-16(2,13)14)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXKWXRHIABKLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)

![N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B2403211.png)

![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)

![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)